molecular formula C18H21N3O2S B6719796 N-(3-ethylsulfanylphenyl)-5-morpholin-4-ylpyridine-3-carboxamide

N-(3-ethylsulfanylphenyl)-5-morpholin-4-ylpyridine-3-carboxamide

Cat. No.: B6719796
M. Wt: 343.4 g/mol
InChI Key: ZJPMEFONTPVJAT-UHFFFAOYSA-N
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Description

N-(3-ethylsulfanylphenyl)-5-morpholin-4-ylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridine ring, a morpholine ring, and an ethylsulfanylphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-ethylsulfanylphenyl)-5-morpholin-4-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-24-17-5-3-4-15(11-17)20-18(22)14-10-16(13-19-12-14)21-6-8-23-9-7-21/h3-5,10-13H,2,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPMEFONTPVJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)NC(=O)C2=CC(=CN=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylsulfanylphenyl)-5-morpholin-4-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylsulfanylphenyl)-5-morpholin-4-ylpyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the ethylsulfanyl group.

    Amines: Formed from the reduction of nitro groups.

Scientific Research Applications

N-(3-ethylsulfanylphenyl)-5-morpholin-4-ylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-ethylsulfanylphenyl)-5-morpholin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylsulfanylphenyl)-5-morpholin-4-ylpyridine-3-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-(3-ethylsulfanylphenyl)-5-piperidin-4-ylpyridine-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(3-ethylsulfanylphenyl)-5-morpholin-4-ylpyridine-3-carboxamide is unique due to the presence of the ethylsulfanyl group, which can undergo specific chemical reactions, and the morpholine ring, which imparts distinct biological activity. These features make it a valuable compound for various applications in research and industry .

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